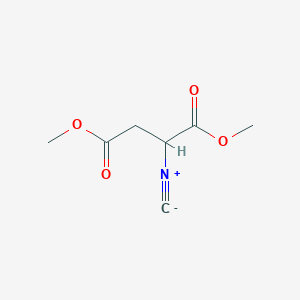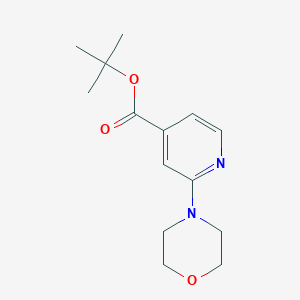
2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
“2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a morpholine group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The compound also contains a carboxylic acid ester functional group, which is derived from carboxylic acids and alcohols .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and morpholine rings, as well as the ester functional group. The nitrogen atom in the pyridine ring could potentially participate in hydrogen bonding, and the oxygen atoms in the morpholine ring and ester group could act as hydrogen bond acceptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and morpholine rings could impact its solubility, while the ester group could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Synthetic Studies on Marine Drugs
Research on 4H-Chromene-2-carboxylic acid ester derivatives, relevant for antitumor studies, involves synthesis techniques that could be analogous to those used for compounds like 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester. These compounds play a significant role in structural-activity relationship studies of natural products with potential antitumor properties (Li et al., 2013).
Reactive Extraction Techniques
The extraction of carboxylic acids from aqueous solutions, like pyridine-2-carboxylic acid, showcases a method potentially applicable to similar esters for use in pharmaceuticals and nutritional supplements. This technique emphasizes the importance of selecting non-toxic extractant-diluent systems for effective recovery (Datta & Kumar, 2014).
Luminescent Material Design
Heteroleptic cationic Ir(III) complexes with tunable emissions demonstrate the application of complex esters in designing materials with potential for data security protection through unique photophysical properties. Such research can inform the development of smart luminescent materials using esters similar to 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester (Song et al., 2016).
Antimicrobial and DNA Interaction Studies
Studies on pyridine-2-carboxylic acid and its derivatives, through spectroscopic techniques and DFT calculations, have found significant antibacterial and antifungal activities. These findings suggest the potential utility of 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester in developing new antimicrobial agents and understanding their interactions with DNA (Tamer et al., 2018).
Electrochromic Material Synthesis
Research on dual-colored electrochromic materials based on terpyridinium derivatives highlights the use of esters in fabricating electrochromic devices with potential applications in display systems. This area of research shows how ester derivatives can be integral to developing technologies with varied coloration efficiencies and properties (Long et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-morpholin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-4-5-15-12(10-11)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZSLYFETZWANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376596 | |
| Record name | tert-Butyl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester | |
CAS RN |
295349-63-2 | |
| Record name | 1,1-Dimethylethyl 2-(4-morpholinyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295349-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



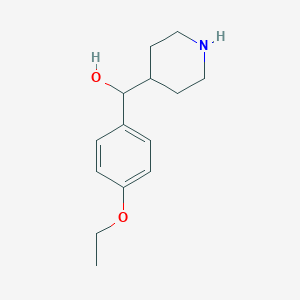
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1607818.png)
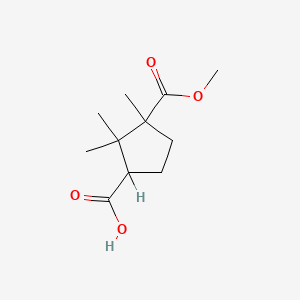
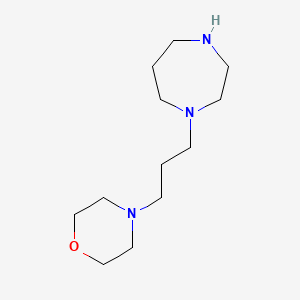
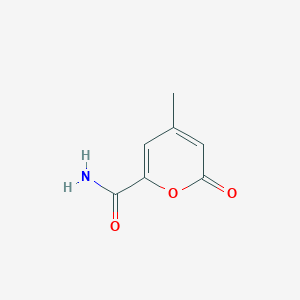
![2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide](/img/structure/B1607824.png)
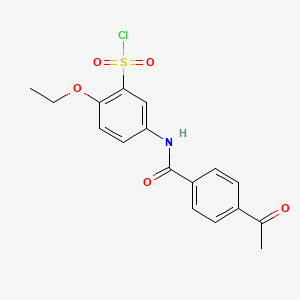
![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)
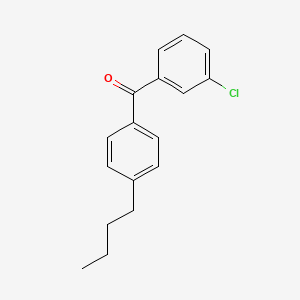
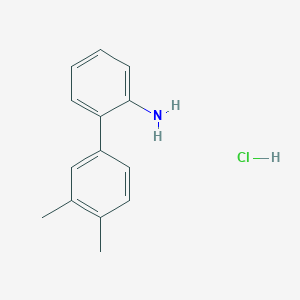
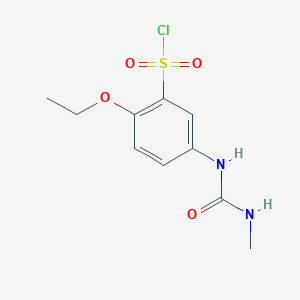
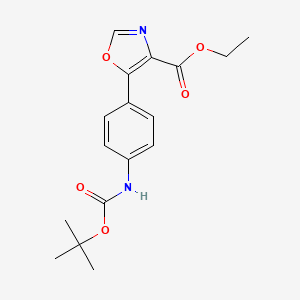
![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)
